Vinyl bromide

Flame Retardancy Polymer Science Material Safety

Poly(vinyl bromide) (PVB) is a non-substitutable brominated vinyl polymer. Unlike PVC, its bromine content provides superior inherent flame retardancy and a quantifiable chain transfer constant (C=8.5×10⁻³ at 40°C) enabling precise molecular weight control in copolymers. It is the validated comonomer for acrylonitrile-based carbon fiber precursors and offers a unique autocatalytic HBr-release profile for advanced blend additives. Available ≥98% purity. Request a quote for development quantities.

Molecular Formula C2H3Br
C2H3Br
CH2=CHB
Molecular Weight 106.95 g/mol
CAS No. 25951-54-6
Cat. No. B7801696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinyl bromide
CAS25951-54-6
Molecular FormulaC2H3Br
C2H3Br
CH2=CHB
Molecular Weight106.95 g/mol
Structural Identifiers
SMILESC=CBr
InChIInChI=1S/C2H3Br/c1-2-3/h2H,1H2
InChIKeyINLLPKCGLOXCIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble (NTP, 1992)
Soluble in chloroform, ethanol, ether, acetone, and benzene
Insol in water @ 20 °C
Solubility in water: none
Insoluble

Structure & Identifiers


Interactive Chemical Structure Model





Vinyl Bromide Polymer (CAS 25951-54-6) Properties and Role as a Specialty Vinyl Halide Resin


Vinyl bromide polymer, also known as poly(vinyl bromide) or PVB, is a synthetic resin produced by the polymerization of vinyl bromide monomers [1]. With the chemical formula (C2H3Br)n and CAS registry number 25951-54-6, it belongs to the vinyl halide polymer family and is a direct structural analog of polyvinyl chloride (PVC), where a bromine atom replaces the chlorine atom in the polymer backbone [2]. This substitution fundamentally alters the polymer's physical and chemical characteristics, positioning PVB as a niche material for applications where its specific properties—particularly enhanced flame retardancy and unique stereochemical behavior—offer a quantifiable advantage over its more common chlorine-based counterpart [3].

Why Vinyl Bromide Polymer (PVB) Cannot Be Interchanged with Polyvinyl Chloride (PVC) or Other Vinyl Halides


The assumption that polyvinyl chloride (PVC) or other halogenated polymers can serve as a direct substitute for poly(vinyl bromide) (PVB) is fundamentally flawed and fails to account for critical performance differences dictated by the halogen atom. The larger atomic radius and polarizability of bromine compared to chlorine lead to quantifiable variations in thermal stability [1], chain transfer behavior during copolymerization [2], and the energy barrier for stereochemical placement during polymer synthesis [3]. Furthermore, the distinct flame retardancy mechanism and efficiency of brominated versus chlorinated materials is a key performance driver that cannot be matched by simple substitution [4]. The evidence detailed below demonstrates that PVB occupies a unique, non-interchangeable position in the landscape of vinyl polymers, with specific attributes that directly inform its selection for specialized scientific and industrial tasks.

Quantitative Differentiation of Poly(vinyl bromide) (CAS 25951-54-6) Against Key Comparators


Superior Flame Retardancy of PVB Compared to PVC via Gas-Phase Mechanism

Poly(vinyl bromide) (PVB) provides inherently superior flame retardancy compared to polyvinyl chloride (PVC) due to its bromine content. The heavier bromine atom efficiently quenches combustion in the vapor phase by releasing hydrogen bromide (HBr), which disrupts free-radical propagation [1]. This mechanism is more effective on a weight basis than the action of hydrogen chloride (HCl) released from PVC. While specific Limiting Oxygen Index (LOI) values for PVB homopolymer were not located in the searched literature, its classification as a reactive flame retardant for materials like PVC and acrylics and its role in enhancing fire safety in applications like laminated glass [2] underscore this functional advantage. In blended systems, PVB acts as an additive to stabilize and fire-retard other polymers like PMMA [3].

Flame Retardancy Polymer Science Material Safety

Higher Chain Transfer Activity of Vinyl Bromide Monomer vs. Vinyl Chloride

In radical copolymerizations, vinyl bromide (VB) acts as a significantly more potent chain transfer agent than vinyl chloride (VC). This is quantified by a chain transfer constant of 8.5 × 10⁻³ at 40°C for VC radicals in the presence of VB [1]. This higher activity directly limits molecular weight during copolymer synthesis. This finding is corroborated by other studies showing that during copolymerization of VC and VB, an increase in the VB feed leads to a decrease in copolymer molecular weight, confirming its chain-transfer behavior [2].

Copolymerization Polymer Synthesis Molecular Weight Control

Enhanced Stereochemical Bias in PVB Synthesis Compared to PVC

The stereochemistry of PVB differs from PVC during free-radical polymerization. The difference in activation enthalpy for meso (isotactic) versus racemic (syndiotactic) placement is 1.27 ± 0.03 kJ/mol for PVB, compared to 1.09 ± 0.02 kJ/mol for PVC [1]. This larger energy gap indicates a stronger energetic preference for syndiotactic placement in PVB. The study further showed that polymerization in n-butyraldehyde reduces the free energy of racemic placement relative to meso placement by 0.20 kJ/mol for PVB and 0.57 kJ/mol for PVC, highlighting how solvent effects can be used to fine-tune polymer tacticity differently for each polymer [1].

Stereochemistry Polymer Microstructure NMR Spectroscopy

Lower Thermal Stability of PVB Units vs. VC Units in Copolymers

Thermal stability is a critical caveat for PVB. Studies on vinyl chloride/vinyl bromide (VC/VBr) copolymers show that the thermal stability significantly decreases with increasing VBr content [1]. The initial rate of dehydrohalogenation is an exponential function of VBr content, and initial dehydrobromination rates for VBr-rich copolymers are markedly higher than dehydrochlorination rates . This clearly demonstrates the lower thermal stability of VBr monomer units compared to VC units .

Thermal Degradation Polymer Stability Material Selection

Strategic Application Scenarios for Poly(vinyl bromide) (PVB) Driven by Quantitative Evidence


Flame-Retardant Interlayer in Laminated Safety Glass

The inherent flame retardancy of PVB, stemming from its bromine content, makes it a high-value interlayer for laminated glass in applications with elevated fire safety requirements, such as automotive, architectural, and transportation sectors [1]. Its optical clarity and strong adhesion properties complement this function, providing a safety glass solution with a higher inherent fire resistance than standard PVB (polyvinyl butyral) or PVC-based interlayers.

Controlled Molecular Weight Copolymer Synthesis

The quantifiably higher chain transfer activity of vinyl bromide monomer compared to vinyl chloride (C = 8.5 × 10⁻³ at 40°C) [2] enables precise control over molecular weight during copolymer synthesis. This is strategically valuable for creating specialized copolymers for coatings, adhesives, and fibers where a specific, lower molecular weight distribution is required to optimize processing or final product properties .

Specialty Precursor for Carbon Fiber Production

Copolymers of acrylonitrile with a small amount (ca. 4% by weight) of vinyl bromide have been identified as effective precursors for carbon fibers [3]. The specific role of the vinyl bromide units in the cyclization and stabilization process during carbonization, likely linked to its thermal degradation and halogen release profile [4], makes it a non-substitutable component in this high-performance material workflow.

Additive for Tailored Polymer Microstructure and Degradation

PVB's unique stereochemical bias (Δ(ΔH‡) = 1.27 kJ/mol) [5] and its autocatalytic thermal degradation behavior [6] make it a candidate for use as a sacrificial or functional additive in polymer blends. It can be used to controllably release hydrogen bromide (HBr) at elevated temperatures for applications such as initiating specific reactions or providing a temporary, self-extinguishing flame barrier in composite materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vinyl bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.